C60 DERIVATIVES
Description
C60 (Buckminsterfullerene) derivatives are functionalized forms of the iconic carbon allotrope, characterized by a truncated icosahedral structure. Their unique 3D conjugated electronic configuration and high electron affinity enable diverse chemical modifications, such as covalent bonding with functional groups (e.g., hydroxyl, carboxylic acid, bromine) or non-covalent interactions with biomolecules . These derivatives exhibit exceptional antioxidant, antiviral, and neuroprotective properties, attributed to their ability to scavenge reactive oxygen species (ROS) and modulate cellular pathways like NF-κB and MAPK . Their applications span nanotechnology, optoelectronics, and biomedicine, though challenges like hydrophobicity and systemic toxicity require careful optimization .
Properties
CAS No. |
148085-32-9 |
|---|---|
Molecular Formula |
C6H12N2O |
Origin of Product |
United States |
Preparation Methods
Diels-Alder Reactions
A novel Rh-catalyzed cascade process was reported in 2025, combining cycloisomerization of 1,6-allenynes to generate vinylallenes in situ, followed by a Diels-Alder reaction with C60. This method yields 6,6-fused bicyclic derivatives (e.g., Compound A ) with regioselectivity confirmed via deuterium labeling. Density functional theory (DFT) calculations revealed that trace water mediates transition states, achieving 68–72% yields under mild conditions (40°C, 12 h).
Acetylacetone Monoadducts
Acetylacetone derivatives were synthesized via a one-pot reaction involving CBr4 and DBU in o-dichlorobenzene. Cyclic voltammetry confirmed the monoadduct structure (C65O2H6 ), showing redox peaks at −0.85 V and −1.23 V vs. Fc/Fc+. Purification via silica gel chromatography yielded 69% product, with IR spectra confirming ketone (1708 cm⁻¹) and fullerene (1427 cm⁻¹) signatures.
Nucleophilic Additions
Nucleophilic attack on electrophilic C60 sites enables functionalization with diverse groups.
DBU-Mediated Additions
Reactions using 1,8-diazabicycloundec-7-ene (DBU) and p-toluenesulfonic acid (p-TsOH) produced this compound with 47% yield. Transient photocurrent measurements demonstrated enhanced electron trapping in poly(N-vinylcarbazole) (PVK) composites, with trap depths of 0.31 eV for Compound B .
Oxidation and Halogenation
Oxidation introduces oxygenated groups, while halogenation enhances solubility and reactivity.
Peracetic Acid Oxidation
Treating C60 with 35% peracetic acid at room temperature produced a dark brown dispersion within 30 minutes. Evaporation to 100 mL yielded oxidized fullerenes, characterized by clayey sedimentation. This method avoids harsh conditions but requires precise control over acid concentration.
Halogenation Strategies
While specifics are limited in provided sources, halogenation typically employs reagents like Br2 or I2 under controlled temperatures. For example, brominated this compound show redshifted UV-Vis spectra due to electron-withdrawing effects.
Open-Cage Functionalization
Modifying the C60 cage to encapsulate molecules requires strategic bond cleavage.
Sulfur Insertion
Reacting tetraketo-open-cage C60 with elemental sulfur and tetrakis(dimethylamino)ethylene (TDAE) expanded orifice sizes from 12- to 16-membered rings. Single-crystal XRD confirmed H2O encapsulation within Compound C , with orifice diameters reaching 5.8 Å.
Peroxide-Mediated Expansion
Gan et al. utilized peroxide chemistry to synthesize open-cage derivatives encapsulating CO and HF. Reaction of diketone 9 with S8 yielded sulfide 5 (84% yield), enabling NH3 and CH4 incorporation.
Catalytic Functionalization
Transition-metal catalysts enable regioselective transformations.
Rhodium-Catalyzed Cascades
As noted earlier, Rh catalysis facilitates vinylallene generation and subsequent Diels-Alder cyclization. This method’s scalability is enhanced by recyclable catalysts, though solvent purity critically impacts yields.
Physical Synthesis Methods
Electron-Beam-Induced Synthesis
High-resolution TEM imaging captured the bottom-up synthesis of C60 from truxene derivative 1 (C60H30) on graphene. Cyclodehydrogenation proceeded via metastable intermediates, with DFT simulations validating a non-classical pathway involving graphene substrate interactions.
Comparative Analysis of Methods
Chemical Reactions Analysis
Types of Reactions
C60 derivatives undergo various types of chemical reactions, including:
Common Reagents and Conditions
Common reagents used in the synthesis of this compound include:
2-Bromomalonic Ester: Used in the Bingel-Hirsch reaction for cycloaddition.
Thiols: Used in substitution reactions to form thiol-functionalized fullerenes.
Alkyl Halides: Used in radical reactions to form alkylated fullerene derivatives.
Major Products
The major products formed from these reactions include various functionalized fullerenes, such as:
Methanofullerenes: Formed through cycloaddition reactions.
Thiol-Functionalized Fullerenes: Formed through substitution reactions with thiols.
Epoxidized Fullerenes: Formed through oxidation reactions.
Scientific Research Applications
C60 derivatives have a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of C60 derivatives varies depending on their specific functional groups and applications. In biological systems, this compound can act as antioxidants by scavenging reactive oxygen species (ROS) and protecting cells from oxidative damage . They can also interact with cellular membranes and proteins, influencing various cellular processes . In drug delivery, this compound can encapsulate therapeutic agents and facilitate their transport across cell membranes .
Comparison with Similar Compounds
Brominated C60 (C60Br₆, C60Br₈)
Carboxylic Acid C60 (C60–COOH)
- Bioactivity : Attenuates neuroinflammation by stabilizing mitochondrial dynamics and suppressing NF-κB/MAPK pathways in microglia .
- Solubility : Water-soluble, enhancing biocompatibility compared to hydrophobic brominated derivatives .
Antiviral Efficacy: this compound vs. Conventional Drugs
While this compound show broad-spectrum antiviral activity, their potency is lower than specialized drugs like AZT. However, their multifunctional ROS-scavenging capacity provides adjunct therapeutic benefits .
Binding Affinities: this compound vs. Known Inhibitors
Computational studies reveal water-soluble this compound exhibit superior binding to protein targets:
This compound often match or exceed small-molecule inhibitors in binding energy, though optimization is needed for clinical translation .
Key Research Findings and Limitations
- Neuroprotection : Carboxylic acid derivatives mitigate oxidative stress in Parkinson’s and Alzheimer’s models but lack robust in vivo validation .
- Toxicity : Unmodified C60 exhibits dose-dependent cytotoxicity, whereas functionalized derivatives (e.g., C60–COOH) show improved safety profiles .
- Scalability: Non-chromatographic purification methods for metallofullerenes remain underdeveloped compared to C60 .
Q & A
Q. How to ensure compliance with FAIR principles when publishing C60 derivative datasets?
- Answer :
- Findable : Deposit raw NMR/spectra in repositories like ChemSpider with unique DOIs.
- Accessible : Use open formats (e.g., .cif for crystallography).
- Interoperable : Annotate metadata using IUPAC standards.
- Reusable : Provide synthesis codes and instrument calibration logs .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
